![molecular formula C10H8N2O2 B1525767 3-Aminoquinoline-2-carboxylic acid CAS No. 887245-74-1](/img/structure/B1525767.png)
3-Aminoquinoline-2-carboxylic acid
Overview
Description
3-Aminoquinoline-2-carboxylic acid is a compound with the molecular formula C10H8N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been accomplished via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn . Another method involves the synthesis of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides by the Knoevenagel reaction, which are then reduced with iron in acetic acid .
Molecular Structure Analysis
The InChI code for 3-Aminoquinoline-2-carboxylic acid is 1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of the quinoline structure .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminoquinoline-2-carboxylic acid primarily include the Knoevenagel reaction and reductive cyclization . These reactions are crucial in the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives.
Physical And Chemical Properties Analysis
3-Aminoquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
3-Aminoquinoline-2-carboxylic acid: A Comprehensive Analysis
Drug Discovery and Development: 3-Aminoquinoline-2-carboxylic acid serves as a building block in the synthesis of novel molecules for drug discovery. Its unique structure allows for the creation of diverse derivatives that can be tested for various pharmacological activities. For example, its derivatives have been evaluated for antileishmanial activity against parasites .
Material Science: In material science, this compound could potentially be used as a precursor for the synthesis of complex molecules that form part of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: The compound’s derivatives can be used in biological studies to probe the function of various enzymes or receptors within cells, aiding in the understanding of cellular processes and disease mechanisms.
Nanotechnology: Carboxylic acids, including 3-Aminoquinoline-2-carboxylic acid, may find applications in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline derivatives have been synthesized via various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Pharmacokinetics
The structural diversity of synthesized quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The synthesis of quinoline derivatives has been achieved using green reaction protocols, which are environmentally friendly .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 3-Aminoquinoline-2-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there is potential for future research and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
properties
IUPAC Name |
3-aminoquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUGPVMNBSKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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